This compound can be classified under various categories:
The synthesis of Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide can be achieved through several methods. A notable synthetic route involves the reaction of 4-chlorobenzoyl chloride with 2-(4-morpholinyl)ethylamine. This process typically unfolds in the following steps:
Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide exhibits a complex molecular structure characterized by:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its spatial arrangement and potential interactions in biological systems .
Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide can undergo various chemical reactions:
The mechanism of action for Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide primarily relates to its potential biological activities:
The physical and chemical properties of Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide include:
Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide has several scientific applications:
The strategic incorporation of morpholine rings into benzamide frameworks emerged in the 1990s to address pharmacokinetic limitations of early derivatives. Morpholine’s strong hydrogen-bond acceptor capacity and moderate basicity (pKₐ ~8.4) significantly enhance aqueous solubility and tissue penetration. This is exemplified by the development of moclobemide N-oxide (ChemSpider ID: 143126), a reversible monoamine oxidase inhibitor (MAOI) where morpholine N-oxidation fine-tunes electron distribution [3] [5].
Table 1: Evolution of Key Morpholinyl Benzamide Derivatives
Compound | Structural Feature | Primary Therapeutic Application | Year |
---|---|---|---|
Moclobemide | N-(2-Morpholinoethyl)benzamide | Antidepressant | 1980s |
Moclobemide N-oxide | Morpholinyl-ethyl N-oxide | Metabolite/MAOI activity modulator | 1990s |
4-Chloro-N-[2-(4-oxido-4-morpholinyl)ethyl]benzamide | Chloro-substituted aromatic core + N-oxide | Neuroprotective/antiprion agent | 2020s |
The morpholinyl-ethyl pharmacophore has since been leveraged in CNS-targeted agents, particularly antiprion compounds like GN8 derivatives. These molecules disrupt pathological protein-protein interactions (PPIs), such as PrPC-to-PrPSc conversion in prion diseases, by leveraging morpholine’s ability to enhance blood-brain barrier (BBB) penetration [5]. Contemporary research focuses on optimizing electronic properties through N-oxidation—a modification that introduces a zwitterionic character to the morpholine nitrogen, enhancing solubility and altering target engagement [3] [7].
The compound 4-Chloro-N-[2-(4-oxido-4-morpholinyl)ethyl]benzamide (ChemSpider ID: 143126) follows systematic IUPAC nomenclature:
Structurally, N-oxidation transforms morpholine from a tertiary amine to a zwitterionic species with a quaternary nitrogen carrying a positive charge and an oxygen anion. This modification:
The 4-chloro substituent provides electron withdrawal to the benzamide carbonyl, increasing electrophilicity and potentially enhancing interactions with nucleophilic residues in target proteins. Computational models indicate the N-oxide moiety adopts a pseudo-chair conformation with the oxygen in an equatorial orientation, minimizing steric strain while optimizing electrostatic potential for target binding [4] [7].
The morpholinoethyl-N-oxide motif confers three key therapeutic advantages:
Table 2: Therapeutic Applications of Morpholinyl-N-oxide Benzamides
Biological Target | Therapeutic Area | Mechanistic Role | Reference |
---|---|---|---|
PrPC/PrPSc | Antiprion therapy | Inhibits pathological protein conversion | [5] |
PSD95-nNOS complex | Neuroprotection (stroke) | Disrupts excitotoxic signaling cascade | [6] |
Glucokinase (GK) | Type 2 diabetes | Allosteric activation (indirect evidence) | [4] |
In antiprion research, morpholinoethyl-N-oxide benzamides like 6h and 7i exhibit sub-micromolar IC₅₀ against PrPSc in ScN2a cells by binding human PrPC (Kd = 0.8 μM). Their efficacy stems from dual binding interactions: the benzamide occupies a hydrophobic cleft, while the N-oxide forms hydrogen bonds with Thr199 and Glu196 residues [5]. For stroke, the N-oxide’s electron density enables charge-transfer complexes with Trp323 of PSD95, blocking nNOS recruitment [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0